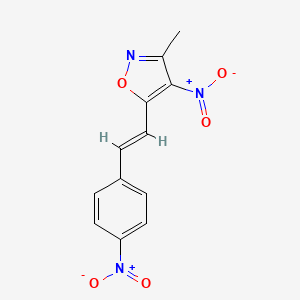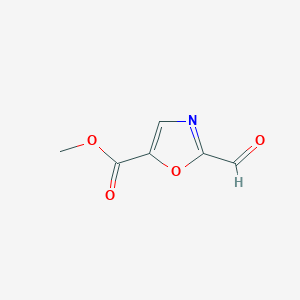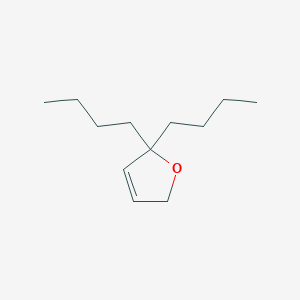![molecular formula C10H12FNO2 B12897911 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline CAS No. 917909-42-3](/img/structure/B12897911.png)
3-Fluoro-2-[(oxolan-3-yl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline is an organic compound with the molecular formula C10H12FNO It is a derivative of aniline, where the amino group is substituted with a fluoro group and a tetrahydrofuran-3-yl-oxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and tetrahydrofuran.
Reaction Conditions: The reaction involves the nucleophilic substitution of the fluoro group on the aniline ring with the tetrahydrofuran-3-yl-oxy group. This can be achieved using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled conditions.
Continuous Flow Systems: Employing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Using automated purification systems to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding the parent aniline derivative.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Parent aniline derivative.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as improved thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoroaniline: Lacks the tetrahydrofuran-3-yl-oxy group, making it less versatile in chemical reactions.
2-((Tetrahydrofuran-3-yl)oxy)aniline: Lacks the fluoro group, which may affect its reactivity and biological activity.
3-Fluoro-2-((tetrahydrofuran-2-yl)oxy)aniline: Similar structure but with a different position of the tetrahydrofuran-oxy group, which can influence its chemical properties.
Uniqueness
3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline is unique due to the presence of both the fluoro and tetrahydrofuran-3-yl-oxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
917909-42-3 |
|---|---|
Fórmula molecular |
C10H12FNO2 |
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
3-fluoro-2-(oxolan-3-yloxy)aniline |
InChI |
InChI=1S/C10H12FNO2/c11-8-2-1-3-9(12)10(8)14-7-4-5-13-6-7/h1-3,7H,4-6,12H2 |
Clave InChI |
PSVWCVYTLCWPGC-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OC2=C(C=CC=C2F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)

![[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897853.png)


![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)
![2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12897878.png)

![5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine](/img/structure/B12897901.png)

![1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12897906.png)

